molecular formula C18H19N3O3 B2668601 4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-22-6

4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2668601
CAS No.: 861206-22-6
M. Wt: 325.368
InChI Key: DACGSRPWZBJGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 861206-22-6) is a 1,2,4-triazol-3-one derivative with a molecular formula of C₁₈H₁₉N₃O₃ and a molecular weight of 325.4 g/mol . Its structure features a triazolone core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-19-20(12-13-24-17-6-4-3-5-7-17)18(22)21(14)15-8-10-16(23-2)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACGSRPWZBJGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325741
Record name 4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-22-6
Record name 4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which is recognized for its diverse biological activities. This compound features a unique five-membered ring structure containing three nitrogen atoms and two carbon atoms, along with functional groups that enhance its lipophilicity and potential interactions within biological systems. This article delves into the biological activities associated with this compound, including its antimicrobial properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_3O_3. The presence of the methoxyphenyl and phenoxyethyl groups significantly influences its chemical properties and biological activities.

Property Value
Molecular Weight313.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazole exhibit significant biological activities, particularly in antimicrobial applications. The specific structure of this compound allows it to interact with various biological targets such as enzymes and receptors.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of triazole derivatives. For instance:

  • Antibacterial Properties : The compound has shown promising antibacterial activity against various strains of bacteria. A study reported that triazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
  • Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis .

Case Studies and Research Findings

  • Study on Triazole Derivatives : A comprehensive study on the antibacterial activity of 1,2,4-triazole derivatives demonstrated that compounds with specific substitutions at the 4-position showed enhanced activity against Gram-positive bacteria compared to their analogs .
    • Key Findings :
      • Compounds containing benzyl groups exhibited stronger antibacterial effects.
      • MIC values for certain derivatives were comparable to established antibiotics like ciprofloxacin.
  • Synthesis and Biological Evaluation : In another investigation focused on synthesizing new triazole compounds, researchers evaluated their potential as antimicrobial agents. The synthesized compounds were tested for antibacterial activity against a range of pathogens .
    • Results :
      • Compounds showed varied degrees of activity with some achieving MIC values below 5 µg/mL.
      • Structural modifications significantly influenced their potency.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Substituents : Position 4 has a 4-ethoxyphenyl group, and position 5 has a 4-methoxyphenyl group.
  • Key Differences : The ethoxy group increases hydrophobicity compared to the methoxy group in the target compound.
  • Synthesis : Formed unexpectedly via sodium borohydride reduction of a thioketone intermediate in pyridine/water . This highlights unique reactivity pathways in triazolone synthesis.
5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-one
  • Substituents: Ethyl group at position 5 and phenoxyethyl chain at position 3.
  • Key Differences : The ethyl group increases lipophilicity compared to the methyl group in the target compound, which could alter metabolic stability .
  • Synthesis: Likely involves S-alkylation, a common method for introducing phenoxyethyl chains .
4-[2-(4-Methoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Substituents : A 2-(4-methoxyphenyl)ethyl group at position 4.
  • Key Differences: The extended ethyl linker may improve membrane permeability compared to the phenoxyethyl group in the target compound .

Physicochemical Properties

  • Methoxy vs. Ethoxy Groups : Methoxy substituents (target compound) improve aqueous solubility compared to ethoxy groups (), which are more lipophilic .
  • Phenoxyethyl vs. Alkyl Chains: The phenoxyethyl group in the target compound may enhance aromatic interactions in target binding compared to purely aliphatic chains .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and connectivity (e.g., methoxyphenyl protons at ~3.8 ppm for OCH3_3).
  • X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and hydrogen-bonding networks. For example, triazolone rings typically exhibit planar geometry, with C=O bond lengths around 1.23 Å and N–N distances of ~1.36 Å .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

What computational strategies (e.g., DFT) are suitable for studying its electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals like B3LYP with a 6-31G(d,p) basis set. Compare calculated vibrational frequencies (e.g., C=O stretching at ~1700 cm1^{-1}) to experimental IR data.
  • Thermochemical Analysis : Apply functionals incorporating exact exchange terms (e.g., Becke’s 1993 method) to predict atomization energies and ionization potentials with <3 kcal/mol deviation from experimental values .
  • Charge Distribution : Use Natural Bond Orbital (NBO) analysis to evaluate electron density at the triazolone ring and substituents .

How can discrepancies between computational and experimental structural data be resolved?

Advanced Research Question

  • Benchmarking Functionals : Test multiple functionals (e.g., B3LYP, M06-2X) against crystallographic data. For example, gradient-corrected functionals may underestimate C–O bond lengths by ~0.02 Å, requiring empirical scaling .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for polarization in experimental conditions (e.g., ethanol recrystallization) .
  • Dispersion Corrections : Apply Grimme’s D3 correction to improve non-covalent interaction predictions, such as π-stacking in crystal lattices .

What approaches characterize hydrogen-bonding patterns in its crystal lattice?

Advanced Research Question

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···π) using Etter’s rules. For triazolones, common motifs include R22(8)R_2^2(8) rings formed by N–H···O interactions .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, H···O contacts) to packing efficiency. For example, methoxyphenyl groups may contribute to C–H···O interactions at ~2.5 Å .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform syntheses in a fume hood to avoid inhalation of vapors (e.g., during reflux).
  • Waste Disposal : Segregate halogenated or sulfur-containing byproducts and consult institutional guidelines for hazardous waste .

How can substituent effects on bioactivity be systematically evaluated?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methoxy with nitro or halogens) and test against target enzymes (e.g., α-amylase inhibition assays) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., triazolone C=O forming hydrogen bonds with active-site residues) .
  • Pharmacokinetic Profiling : Predict logP and solubility via SwissADME to optimize bioavailability .

What strategies mitigate synthetic challenges like low yields or byproduct formation?

Advanced Research Question

  • Reaction Optimization : Vary solvents (e.g., DMF vs. THF) and catalysts (e.g., K2 _2CO3_3 vs. NaH) to improve selectivity.
  • Byproduct Identification : Use LC-MS or 1H^1H-NMR to detect impurities (e.g., uncyclized intermediates) and adjust reaction times/temperatures .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .

How can crystallographic data inform polymorph screening?

Advanced Research Question

  • Powder XRD : Compare experimental patterns to predicted spectra from Mercury CSD to identify polymorphs.
  • Thermal Analysis : Use DSC/TGA to detect phase transitions (e.g., melting points varying by 5–10°C between forms) .
  • Solvent Screening : Recrystallize from polar (e.g., methanol) vs. non-polar (e.g., toluene) solvents to isolate distinct polymorphs .

What analytical techniques quantify degradation products under varying conditions?

Advanced Research Question

  • Accelerated Stability Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • HPLC-MS : Monitor degradation (e.g., hydrolysis of the triazolone ring to urea derivatives) using C18 columns and 0.1% formic acid in mobile phases .
  • Kinetic Modeling : Calculate degradation rate constants (k) using first-order models to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.